molecular formula C7H11Cl4NO2 B1441769 3-Pyrrolidinylmethyl 2,2,2-trichloroacetate hydrochloride CAS No. 1220031-72-0

3-Pyrrolidinylmethyl 2,2,2-trichloroacetate hydrochloride

Cat. No. B1441769
CAS RN: 1220031-72-0
M. Wt: 283 g/mol
InChI Key: YBQBJQWAPBGQQW-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl 2,2,2-trichloroacetate hydrochloride, also known as 3-PMTCA, is a compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, ethanol, and methanol. It is a useful reagent in the synthesis of many organic compounds and has been used in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Pyrrolidinylmethyl 2,2,2-trichloroacetate hydrochloride is utilized in the synthesis of various heterocyclic compounds. For example, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles leads to the production of indolizines and other heterocyclic structures (Yavari, Sabbaghan, & Hossaini, 2006).

Chemical Reactions and Synthesis Studies

In chemical synthesis studies, pyrrolidines, which are important heterocyclic organic compounds, show potential applications in various fields, including medicine and industry. Research on pyrrolidines synthesis through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been conducted (Żmigrodzka et al., 2022).

Corrosion Inhibition Studies

Studies have been conducted on the inhibition of corrosion in metals. For instance, the efficiency of pyridine and its derivatives in inhibiting the corrosion of aluminum in trichloroacetic acid has been explored, indicating potential industrial applications (Sampat & Vora, 1974).

Structural and Molecular Modeling

The compound has been used in structural and molecular modeling studies of antiarrhythmic agents. Crystal structures of certain class I antiarrhythmic agents containing pyrrolidinylmethyl groups have been determined, providing insights into their binding features (Sui & Codding, 1995).

Catalytic Activities in Chemical Reactions

The compound's derivatives have been studied for their catalytic activities. For example, the reaction of thionyl chloride with trichloroacetic acid, catalyzed by compounds including pyridine hydrochloride, has been investigated, showing its potential as a catalyst (Konecny, 1969).

Hydrolysis and Structural Characterization Studies

Research on the controlled hydrolysis of certain compounds using pyrrolidinones has been carried out, leading to the isolation and structural characterization of monomeric aryltellurium(IV) monohydroxides, demonstrating its utility in complex chemical reactions (Misra et al., 2011).

properties

IUPAC Name

pyrrolidin-3-ylmethyl 2,2,2-trichloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl3NO2.ClH/c8-7(9,10)6(12)13-4-5-1-2-11-3-5;/h5,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQBJQWAPBGQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC(=O)C(Cl)(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinylmethyl 2,2,2-trichloroacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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